2-Hydroxy-4-methoxybenzohydrazide
Overview
Description
2-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-4-methoxybenzohydrazide is 1S/C8H10N2O3/c1-13-5-2-3-6 (7 (11)4-5)8 (12)10-9/h2-4,11H,9H2,1H3, (H,10,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-Hydroxy-4-methoxybenzohydrazide is a solid substance . It has a melting point range of 173 - 175°C .Scientific Research Applications
Chemical Structure and Properties
- Crystal Structure Analysis : The study by Bao and Wei (2008) examined a closely related compound, N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide, revealing details about its crystal structure, such as the dihedral angle between benzene rings and the disordered orientation of the methoxy group. This structural information is crucial in understanding the chemical behavior and potential applications of similar compounds (Bao & Wei, 2008).
Environmental Analysis
- Environmental Water Sample Analysis : Negreira et al. (2009) developed a method to determine derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry. This highlights the compound's relevance in environmental monitoring (Negreira et al., 2009).
Synthesis and Characterization
- Synthesis of Derivatives : Gudasi et al. (2006) synthesized a new ligand and its metal complexes derived from a compound formed by the condensation of 2-aminobenzoylhydrazide with 2-hydroxy-3-methoxybenzaldehyde. The study provides insights into the synthesis process and potential applications of such compounds (Gudasi et al., 2006).
- Synthesis and Lipase Inhibition : Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their potential in lipase and α-glucosidase inhibition. This shows the compound's potential in biochemical applications (Bekircan, Ülker & Menteşe, 2015).
Biological Activities and Applications
- Biological Screening and DNA Interaction : Sirajuddin et al. (2013) researched Schiff base compounds, including derivatives of benzohydrazide, for their antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also explored these compounds' interaction with salmon sperm DNA, suggesting their potential in biological and pharmacological research (Sirajuddin, Uddin, Ali & Tahir, 2013).
- Antimicrobial Activity Study : Tahriri et al. (2017) studied the antimicrobial activity of novel sulfonamide Schiff base compounds derived from 2-hydroxy-3-methoxybenzaldehyde, demonstrating the potential of these compounds in antimicrobial applications (Tahriri, Yousefi, Mehrani, Tabatabaee & Ashkezari, 2017).
Other Applications
- Spectroscopic Applications : Wei and Sun (2004) reported on the use of 2-hydroxy-4-methoxybenzophenone in spectroscopic applications, particularly in the direct determination of this compound in high polymer resins usingultraviolet spectrum techniques. This application is significant in materials science, especially in the analysis and quality control of polymer products (Wei & Sun, 2004).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRCVWCZLIPZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376969 | |
Record name | 2-Hydroxy-4-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxybenzohydrazide | |
CAS RN |
41697-08-9 | |
Record name | 2-Hydroxy-4-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methoxybenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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